Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
Overview
Description
Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate is a chemical compound with the CAS Number: 1252572-44-3 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Reactions
- Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate is involved in various synthesis processes and chemical reactions. For instance, it is used in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003). Another example includes its role in the efficient and scalable synthesis of hexahydrocyclopentapyrrolone derivatives, which are significant for their pharmacological activities (Bahekar et al., 2017).
Molecular Structure Analysis
- The compound has been synthesized as a cyclic amino acid ester and its molecular structure has been studied through methods like X-ray diffraction analysis. This analysis helps in understanding the compound's physical and chemical properties (Moriguchi et al., 2014).
Applications in Pharmaceutical Synthesis
- It serves as an intermediate in pharmaceutical synthesis. For example, its derivatives are utilized in the synthesis of chiral auxiliaries and pharmacologically important intermediates, contributing to the development of various medications (Studer, Hintermann, & Seebach, 1995).
Analytical Chemistry Applications
- This compound is also significant in analytical chemistry, particularly in profiling methods like capillary gas chromatography for determining certain metabolites in biological samples (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Development of Protective Amines
- It has been used in the Curtius rearrangement process, a chemical reaction that forms protective amines, showcasing its utility in organic synthesis (Lebel & Leogane, 2005).
Vibrational Spectroscopy Studies
- Vibrational spectroscopy studies involving this compound contribute to the understanding of its molecular dynamics and structure, furthering the knowledge in fields like materials science and pharmaceuticals (Arslan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTJKZQPTQJCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252572-44-3 | |
Record name | tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.